molecular formula C13H15NO3S B2970854 N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide CAS No. 897451-66-0

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2970854
CAS RN: 897451-66-0
M. Wt: 265.33
InChI Key: HFWDYBDUJWHDDE-UHFFFAOYSA-N
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Description

The compound “N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide” is an organic compound containing a furan ring and a sulfonamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-OH) where the hydroxyl group is replaced by an amine .


Synthesis Analysis

While the specific synthesis pathway for “N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide” is not available, similar compounds are often synthesized through condensation reactions . For instance, furan derivatives can be synthesized under microwave-assisted conditions .


Chemical Reactions Analysis

The chemical reactivity of “N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide” would likely be influenced by the presence of the furan ring and the sulfonamide group. Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Sulfonamides are known to participate in a wide range of reactions, including hydrolysis, acylation, and displacement reactions .

Scientific Research Applications

Synthesis and Characterization

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide and its derivatives have been explored in various synthetic pathways, showcasing their utility in the construction of complex molecular architectures. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction highlights the compound's role in enriching gold carbenoid chemistry and group migration processes (Tao Wang et al., 2014). Similarly, studies on the structure-activity relationship of arylsulfonamide analogs have provided insights into chemical modifications that can enhance the pharmacological properties of such compounds, particularly in the context of cancer therapeutics (J. Mun et al., 2012).

Material Science and Catalysis

In the field of materials science and catalysis, research has been conducted on the assembly of N-O building blocks for high-performance energetic materials using derivatives of N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide. These studies have led to the discovery of molecules with excellent detonation properties, suggesting potential applications as energetic materials (Jiaheng Zhang & J. Shreeve, 2014).

Computational Chemistry

Computational studies have also played a significant role in understanding the properties of N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide derivatives. For example, a detailed computational study of a newly synthesized sulfonamide molecule provided insights into its structural and electronic properties, which can be crucial for further chemical modifications and applications in various fields (P. Murthy et al., 2018).

Safety and Hazards

The safety and hazards associated with “N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide” would depend on its specific physical and chemical properties. General safety measures for handling similar organic compounds include avoiding inhalation, contact with skin, and if swallowed .

Future Directions

The future research direction and development trend of the efficient synthesis for bio-based amines are prospected . The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-10-5-6-13(11(2)8-10)18(15,16)14-9-12-4-3-7-17-12/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWDYBDUJWHDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

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